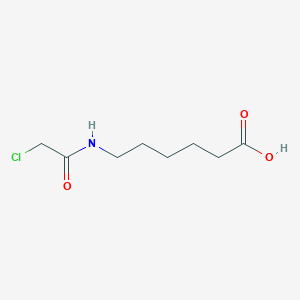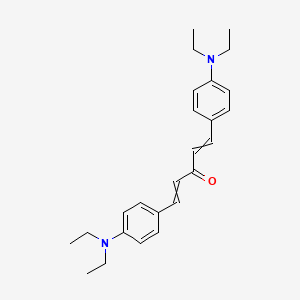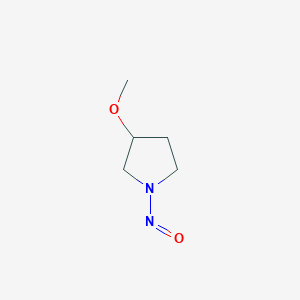
N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine
Übersicht
Beschreibung
“N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine” is a chemical compound with the formula C11H18N2 and a molecular weight of 178.27 . It is used as an intermediate in organic synthesis and pharmaceuticals .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
“this compound” is a clear, colorless to slightly yellow liquid . It has a boiling point of 114-117 °C and a density of 0.85 g/mL at 20 °C . Its refractive index is 1.4395 . It is air sensitive and hygroscopic .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Schiff-base Macrocyclic Complexes
- Research Focus : The study by Keypour, Azadbakht, & Khavasi (2008) explored the synthesis of polyamine ligands and their cyclocondensation with 2-[2-(2-formyl phenoxy)ethoxy]benzaldehyde in the presence of cadmium(II) ions, leading to cadmium(II) macrocyclic Schiff-base complexes.
Catalytic Activity of New Acidic Ionic Liquid
- Research Focus : The work by Zare et al. (2017) investigated N1,N1,N2,N2-tetramethylethane-1,2-diamine's reaction with chlorosulfonic acid, forming a new acidic ionic liquid. This liquid was tested for its efficiency in promoting multicomponent reactions, showcasing its potential as a catalyst.
Antibacterial Activity of Ethane-1,2-diamine Derivative
- Research Focus : The study conducted by Liang et al. (2009) synthesized and analyzed the antibacterial activity of (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine. The study focused on its molecular structure and potential for combating bacterial infections.
Cadmium(II) Complexes with Schiff-base Ligands
- Research Focus : Research by Keypour et al. (2008) explored the synthesis of Cd(II) macroacyclic Schiff base complexes using N1-(2-nitrobenzyl)-N1-(2-aminoethyl)ethane-1,2-diamine and other ligands. This study provides insights into the chemical properties and potential applications of these complexes.
Corrosion Inhibition by Amine Derivatives
- Research Focus : Saha et al. (2018) studied the corrosion inhibition properties of amine derivatives like N1-(2-aminoethyl)ethane-1,2-diamine on steel surfaces. They utilized density functional theory and molecular dynamics simulations to analyze the adsorption behavior and mechanism of corrosion inhibition, providing valuable insights for industrial applications (Saha, Murmu, Murmu, Obot, & Banerjee, 2018).
DNA Binding and Cleavage by Copper(II) Complexes
- Research Focus : Sundaravadivel, Muthusamy, & Varghese (2013) synthesized and characterized new acyclic mono and binuclear copper(II) complexes, investigating their DNA binding abilities and cleavage activities. Their research contributes to the understanding of the interaction between metal complexes and biological molecules (Sundaravadivel, Muthusamy, & Varghese, 2013).
Schiff Base Compounds as Corrosion Inhibitors
- Research Focus : A study by Saurí et al. (2009) focused on Schiff base compounds derived from ethane-1,2-diamine and their effectiveness as corrosion inhibitors on steel in acidic environments.
CO2 Adsorbent Performance
- Research Focus : Tristan James Sim, Pacia, & Ko (2020) conducted a study on the synthesis of CO2 adsorbents using N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine and its efficiency in adsorbing CO2, comparing its performance with similar compounds. This research is significant for environmental applications, particularly in CO2 capture technologies (Tristan James Sim, Pacia, & Ko, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-methyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10-5-3-4-6-11(10)9-13(2)8-7-12/h3-6H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSAKALVGXSLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511758 | |
| Record name | N~1~-Methyl-N~1~-[(2-methylphenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61694-87-9 | |
| Record name | N~1~-Methyl-N~1~-[(2-methylphenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B3054645.png)





![1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol](/img/structure/B3054657.png)

![2-Butanone, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B3054660.png)
